4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Lipophilicity Drug-likeness Aqueous solubility

4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one (CAS 87234-76-2) is a 3,3-disubstituted oxindole (dihydroindol-2-one) derivative with the molecular formula C10H11NO2 and molecular weight of 177.20 g/mol. The compound features a unique combination of a quaternary 3,3-dimethyl substitution and a 4-hydroxy group on the indol-2-one scaffold, distinguishing it from both the parent 3,3-dimethyloxindole (CAS 19155-24-9) and 4-hydroxyoxindole (CAS 13402-55-6).

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 87234-76-2
Cat. No. B3161687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one
CAS87234-76-2
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC=C2O)NC1=O)C
InChIInChI=1S/C10H11NO2/c1-10(2)8-6(11-9(10)13)4-3-5-7(8)12/h3-5,12H,1-2H3,(H,11,13)
InChIKeyZDLJMUHGWNWHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one CAS 87234-76-2: A Structurally Differentiated 3,3-Disubstituted Oxindole Building Block for Research Procurement


4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one (CAS 87234-76-2) is a 3,3-disubstituted oxindole (dihydroindol-2-one) derivative with the molecular formula C10H11NO2 and molecular weight of 177.20 g/mol . The compound features a unique combination of a quaternary 3,3-dimethyl substitution and a 4-hydroxy group on the indol-2-one scaffold, distinguishing it from both the parent 3,3-dimethyloxindole (CAS 19155-24-9) and 4-hydroxyoxindole (CAS 13402-55-6) . Cataloged under SCHEMBL3150359 and PubChem CID 595746, the crystalline solid exhibits good solubility in water and organic solvents, with the reactive 4-hydroxyl and 2-ketone groups enabling diverse functional group transformations .

Why 3,3-Dimethyloxindole or 4-Hydroxyoxindole Cannot Substitute 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one in Structure-Sensitive Research Applications


4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one cannot be replaced by its closest commercially available analogs—3,3-dimethyloxindole (CAS 19155-24-9) or 4-hydroxyoxindole (CAS 13402-55-6)—because the simultaneous presence of both the 4-hydroxy group and the 3,3-dimethyl quaternary center produces quantifiably distinct physicochemical properties that neither monofunctional analog replicates. The target compound exhibits an XlogP of 1.3 , approximately 0.75–1.05 log units lower than 3,3-dimethyloxindole (calculated Log P = 2.353 ; LogP = 2.0543 ), a reduction attributable to the 4-OH group's polarity contribution. Its hydrogen bond capacity (2 donors, 2 acceptors ) is double that of 3,3-dimethyloxindole (1 donor, 1 acceptor ). The topological polar surface area reaches 49.3 Ų versus 29.1 Ų for the des-hydroxy analog , a ~69% increase. While direct head-to-head biological assay data comparing these specific compounds is absent from the current peer-reviewed literature, the magnitude of the physicochemical divergence—approximately 1 log unit in lipophilicity and 100% increase in hydrogen bond functionality—is sufficient to preclude generic substitution in any application sensitive to solubility, permeability, target engagement, or molecular recognition. The quantitative evidence below details these differences.

Quantitative Comparator-Based Differentiation Evidence for 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one (CAS 87234-76-2) Versus Key Analogs


Reduced Lipophilicity (XlogP 1.3 vs. 2.05–2.35) Drives Superior Aqueous Compatibility Relative to 3,3-Dimethyloxindole

The target compound 4-hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one exhibits a computed XlogP of 1.3 , substantially lower than that of its closest des-hydroxy analog 3,3-dimethyloxindole (calculated Log P = 2.353 ; LogP = 2.0543 ). This represents a lipophilicity reduction of 0.75 to 1.05 log units, directly attributable to the 4-hydroxy substituent.

Lipophilicity Drug-likeness Aqueous solubility

Doubled Hydrogen Bond Donor/Acceptor Count (2/2 vs. 1/1) Enhances Molecular Recognition Potential Relative to 3,3-Dimethyloxindole

The target compound possesses 2 hydrogen bond donors (4-OH, amide NH) and 2 hydrogen bond acceptors (amide C=O, 4-OH) , double the capacity of 3,3-dimethyloxindole which has only 1 donor (amide NH) and 1 acceptor (amide C=O) . The additional donor/acceptor pair originates exclusively from the phenolic 4-hydroxy group.

Hydrogen bonding Target engagement Binding affinity

69% Larger Topological Polar Surface Area (49.3 vs. 29.1 Ų) Alters ADME and BBB Permeability Profile Versus 3,3-Dimethyloxindole

The topological polar surface area (TPSA) of the target compound is 49.3 Ų , compared to 29.1 Ų for 3,3-dimethyloxindole . This 20.2 Ų difference represents a 69% increase in molecular polarity surface area, a direct consequence of the 4-hydroxy substitution.

ADME Blood-brain barrier Permeability

Thermal Stability Enhancement via 4-Hydroxy Substitution: Class-Level Boiling Point Inference from Analog Pairs

While direct boiling point data for 4-hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one is not available, comparison of its monofunctional analogs reveals that the 4-hydroxy group confers substantial thermal stability: 4-hydroxyoxindole (CAS 13402-55-6) boils at 370.8°C at 760 mmHg , versus 299.2°C at 760 mmHg for 3,3-dimethyloxindole . The 71.6°C elevation is attributed to enhanced intermolecular hydrogen bonding mediated by the phenolic -OH group.

Thermal stability Process chemistry Synthetic robustness

Inclusion Within Patent-Validated 3,3-Disubstituted Oxindole Pharmacophore Space (US20090281137A1)

US Patent Application US20090281137A1 (filed July 9, 2009) explicitly claims 3,3-disubstituted indol-2-one derivatives of general Formula (I) for the treatment of central nervous system, gastrointestinal, and cardiovascular disorders . The general Formula (I) encompasses 3,3-dialkyl-substituted indol-2-ones with optional aromatic ring substitution, a structural class within which the target compound unambiguously resides.

Patent landscape CNS disorders Drug discovery

Dual Orthogonal Reactive Sites (4-OH and Lactam) Enable Divergent Derivatization Strategies Unavailable with 3,3-Dimethyloxindole

The target compound possesses two independently addressable reactive sites: the phenolic 4-hydroxy group (capable of O-alkylation, O-acylation, sulfonation, or oxidation) and the lactam functionality (capable of N-alkylation or enolate chemistry at C-3) . The 3,3-dimethyl quaternary center further provides steric protection that can direct regioselective reactions. This contrasts with 3,3-dimethyloxindole, which offers only lactam-based reactivity, and 4-hydroxyoxindole, which lacks the steric shielding of the 3,3-dimethyl group. Additionally, 3-hydroxy-substituted 1,3-dihydroindol-2-ones can generate the quasi-antiaromatic 2H-indol-2-one ring system upon Lewis acid treatment, unlocking further cyclization pathways .

Synthetic chemistry Derivatization Parallel synthesis

Recommended Procurement and Application Scenarios for 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one Based on Comparative Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 1–3 Range) with Aqueous Compatibility

For drug discovery programs targeting enzymes or receptors with polar binding pockets, the target compound's XlogP of 1.3 provides a distinctly more aqueous-compatible starting point than 3,3-dimethyloxindole (LogP 2.05–2.35). This ~1 log unit reduction in lipophilicity translates to an approximately 10-fold increase in intrinsic aqueous solubility (assuming ideal octanol-water partitioning behavior), reducing the likelihood of aggregation-based false positives in biochemical assays and improving formulation tractability for in vivo pharmacokinetic studies. Teams developing kinase inhibitors, phosphodiesterase modulators, or nuclear receptor ligands—where the oxindole core is a privileged scaffold—should preferentially source the 4-hydroxy variant when solubility-limited assay performance is a documented concern.

Structure-Activity Relationship (SAR) Studies Systematically Probing the Contribution of 4-Position Hydrogen Bonding

The doubled hydrogen bond capacity of the target compound (2 donors, 2 acceptors ) relative to 3,3-dimethyloxindole (1 donor, 1 acceptor) makes it an essential matched-pair SAR probe for deconvoluting the thermodynamic contribution of 4-position polarity to target engagement. Comparative testing of the target compound alongside 3,3-dimethyloxindole can isolate the binding energy contribution of the 4-OH group, while comparison with 4-hydroxyoxindole can independently isolate the steric contribution of the 3,3-dimethyl quaternary center. This three-compound matrix enables rigorous, quantitative SAR analysis without the confounding effects of more complex multi-substituted analogs, supporting rational lead optimization decisions.

Parallel Library Synthesis Exploiting Orthogonal Phenolic and Lactam Reactive Handles for Divergent Chemistry

As established by the presence of two chemically distinct reactive handles (phenolic 4-OH and lactam NH/C=O system ), this compound is ideally suited as a diversification point in parallel synthesis workflows. The 4-OH group can be selectively functionalized (O-alkylation, Mitsunobu reaction, sulfonation) under mildly basic conditions without affecting the lactam, while subsequent N-alkylation or enolate chemistry at C-3 enables a second, independent diversification step. The 3,3-dimethyl substitution provides steric shielding that directs electrophilic reactions away from the quaternary C-3 position, offering regioselectivity advantages not available with 4-hydroxyoxindole. This orthogonal reactivity reduces the number of synthetic steps required for accessing diverse chemical space by enabling two sequential, high-yielding transformations from a single intermediate.

Peripheral Drug Candidate Design Utilizing TPSA-Guided CNS Exclusion for GI and Cardiovascular Indications

For programs developing peripherally-restricted therapeutics where CNS penetration is undesirable (e.g., gastrointestinal, cardiovascular, or anti-inflammatory agents), the target compound's TPSA of 49.3 Ų provides a measurable design advantage over 3,3-dimethyloxindole (TPSA 29.1 Ų). The 69% larger polar surface area predicts significantly reduced passive blood-brain barrier permeability based on established TPSA cutoffs (<60 Ų for oral absorption; >40 Ų typically associated with reduced CNS penetration), aligning with the peripheral therapeutic indications claimed in US20090281137A1 for 3,3-disubstituted indol-2-ones targeting gastrointestinal and cardiovascular disorders. Procurement of this specific building block is indicated when the research objective explicitly requires peripheral restriction while maintaining oral bioavailability potential.

Quote Request

Request a Quote for 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.